Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide
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Overview
Description
Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides Thiophene dioxides are known for their unique chemical properties and reactivity, making them valuable in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide typically involves the oxidation of thiophenes. One common method is the oxidation of thiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding thiol or sulfide.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.
Reduction: Hydrogen gas, metal catalysts like palladium or nickel.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide compounds.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electron acceptor due to its conjugated electron-acceptor dienes, making it reactive in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the generation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxide: Shares similar oxidation properties but differs in its reactivity and stability.
Thiophene 1-oxide: More reactive and thermally labile compared to thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide.
Sulfolane: A saturated analog with different solubility and stability properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and butoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and material science research .
Properties
CAS No. |
53381-44-5 |
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Molecular Formula |
C8H16O4S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-butoxy-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H16O4S/c1-2-3-4-12-8-6-13(10,11)5-7(8)9/h7-9H,2-6H2,1H3 |
InChI Key |
HYPCCANNKPMXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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